molecular formula C16H33ClO2 B13778987 2-Propanol, 1-chloro-3-(tridecyloxy)- CAS No. 68334-56-5

2-Propanol, 1-chloro-3-(tridecyloxy)-

Cat. No.: B13778987
CAS No.: 68334-56-5
M. Wt: 292.9 g/mol
InChI Key: KRJPINKFDNZHTL-UHFFFAOYSA-N
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Description

2-Propanol, 1-chloro-3-(tridecyloxy)- is a chemical compound with the molecular formula C16H33ClO2. It is a chlorinated alcohol derivative, characterized by the presence of a long tridecyloxy chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- typically involves the chlorination of 2-propanol followed by the introduction of a tridecyloxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-chloro-3-(tridecyloxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of chlorinating agents and tridecyloxy precursors under controlled conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-chloro-3-(tridecyloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid or ketone.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products vary depending on the nucleophile used but can include ethers or amines.

Scientific Research Applications

2-Propanol, 1-chloro-3-(tridecyloxy)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: In studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-chloro-3-(tridecyloxy)- involves its interaction with molecular targets such as enzymes and cell membranes. The long tridecyloxy chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-propanol
  • 1-Chloro-3-(dodecyloxy)-2-propanol
  • 2-Propanol, 1,3-dichloro-

Comparison

Compared to similar compounds, 2-Propanol, 1-chloro-3-(tridecyloxy)- is unique due to its longer tridecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic and hydrophilic balance.

Properties

CAS No.

68334-56-5

Molecular Formula

C16H33ClO2

Molecular Weight

292.9 g/mol

IUPAC Name

1-chloro-3-tridecoxypropan-2-ol

InChI

InChI=1S/C16H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17/h16,18H,2-15H2,1H3

InChI Key

KRJPINKFDNZHTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCC(CCl)O

Origin of Product

United States

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